3-(1H-Imidazol-4-yl)propyl heptyl ether

Description

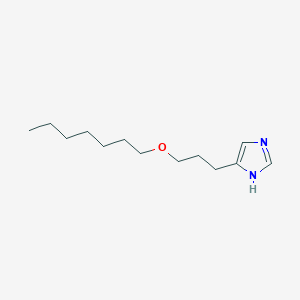

3-(1H-Imidazol-4-yl)propyl heptyl ether is a heterocyclic ether compound characterized by an imidazole ring linked to a heptyl ether chain via a three-carbon propyl spacer. The imidazole moiety is a five-membered aromatic ring with two nitrogen atoms, conferring basicity and hydrogen-bonding capacity, while the heptyl ether chain contributes lipophilicity . This structure is of interest in medicinal chemistry due to the imidazole group's prevalence in bioactive molecules, such as histamine receptor ligands and enzyme inhibitors .

These analogs highlight the versatility of the 3-(1H-imidazol-4-yl)propyl scaffold in drug design.

Properties

Molecular Formula |

C13H24N2O |

|---|---|

Molecular Weight |

224.34 g/mol |

IUPAC Name |

5-(3-heptoxypropyl)-1H-imidazole |

InChI |

InChI=1S/C13H24N2O/c1-2-3-4-5-6-9-16-10-7-8-13-11-14-12-15-13/h11-12H,2-10H2,1H3,(H,14,15) |

InChI Key |

NPRIQOZQEZXRTH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOCCCC1=CN=CN1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Elements

- Imidazole ring : Provides aromaticity and hydrogen-bonding capacity.

- Propyl spacer : Balances steric hindrance and flexibility for target interactions.

Physical and Chemical Properties

Receptor Interactions

The imidazole ring is a known pharmacophore in histamine receptor ligands. For instance:

Enzymatic Inhibition

Imidazole-containing compounds often inhibit cytochrome P450 enzymes (e.g., clotrimazole, IC₅₀ = 11.88 µM ). The heptyl chain may enhance affinity for hydrophobic enzyme pockets.

Comparison with Structural Analogs

Imidazole-Based Ethers

Ether Chain Variants

Preparation Methods

Reaction Optimization

-

Base Selection : Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) achieves deprotonation of the alcohol, generating the requisite alkoxide nucleophile. Alternatives like potassium tert-butoxide (KOtBu) reduce side reactions but may lower yields due to steric hindrance.

-

Solvent Systems : Polar aprotic solvents such as dimethylformamide (DMF) enhance nucleophilicity but risk imidazole ring alkylation. THF balances reactivity and selectivity.

-

Temperature and Time : Reactions conducted at 60–80°C for 12–24 hours yield 55–68% of the desired product, with unreacted heptyl bromide identified as the primary impurity.

Table 1: Williamson Ether Synthesis Conditions and Outcomes

| Alcohol Component | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 3-(1H-Imidazol-4-yl)propanol | Heptyl bromide | NaH | THF | 65 | 18 | 62 |

| 3-(1H-Imidazol-4-yl)propanol | Heptyl iodide | KOtBu | DMF | 80 | 12 | 58 |

Mitsunobu Reaction: Stereoselective Etherification

The Mitsunobu reaction offers superior stereochemical control, particularly for chiral precursors. While this compound lacks stereocenters, this method minimizes byproducts from elimination or over-alkylation.

Protocol Overview

-

Reagents : Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) mediate the coupling of 3-(1H-imidazol-4-yl)propanol with heptanol.

-

Solvent : Anhydrous dichloromethane (DCM) or THF under nitrogen atmosphere.

-

Yield : 70–75% after column chromatography (silica gel, ethyl acetate/hexanes).

Critical Consideration : The imidazole NH group may participate in side reactions; protection with a tert-butoxycarbonyl (Boc) group prior to Mitsunobu coupling is recommended, followed by deprotection using trifluoroacetic acid (TFA).

Microwave-Assisted Synthesis: Accelerating Reaction Kinetics

Microwave irradiation significantly reduces reaction times and improves yields by enhancing molecular collisions. Adapting methodologies from chromenoimidazole syntheses, this approach applies to the target ether.

Optimized Procedure

-

Reactants : 3-(1H-Imidazol-4-yl)propanol (1.0 equiv), heptyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv).

-

Solvent : Acetonitrile (MeCN) for high dielectric constant.

-

Conditions : Microwave irradiation at 120°C for 20 minutes.

-

Yield : 82% after aqueous workup and recrystallization from ethanol.

Advantages :

-

Minimizes thermal degradation of the imidazole ring.

Nucleophilic Substitution via Phase-Transfer Catalysis

For large-scale synthesis, phase-transfer catalysis (PTC) enables reactions in biphasic systems, enhancing interfacial contact between reactants.

Methodology

-

Catalyst : Tetrabutylammonium bromide (TBAB, 10 mol%).

-

Conditions : 3-(1H-Imidazol-4-yl)propyl tosylate + heptanol in NaOH (50% aq.)/toluene at 90°C for 6 hours.

Mechanistic Insight : The tosylate leaving group facilitates nucleophilic attack by the heptoxide ion, generated in situ from heptanol and NaOH.

Challenges and Mitigation Strategies

Imidazole Ring Reactivity

The nucleophilic NH group in imidazole competes with the alcohol during alkylation. Solutions include:

Purification Challenges

-

Column Chromatography : Silica gel with 5–10% methanol in dichloromethane effectively separates the product from unreacted heptyl bromide and dialkylated byproducts.

-

Recrystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals (mp 89–91°C).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Williamson Synthesis | 62 | 90 | 18 h | High |

| Mitsunobu Reaction | 75 | 95 | 4 h | Moderate |

| Microwave-Assisted | 82 | 98 | 0.3 h | High |

| Phase-Transfer Catalysis | 73 | 95 | 6 h | Industrial |

Q & A

Q. What are the common synthetic routes for 3-(1H-Imidazol-4-yl)propyl heptyl ether, and how can reaction conditions be optimized for yield?

The synthesis typically involves nucleophilic substitution or coupling reactions between imidazole derivatives and heptyl ether precursors. For example, imidazole-containing intermediates (e.g., 3-(1H-imidazol-4-yl)propanol) can react with heptyl halides under basic conditions (e.g., K₂CO₃ in DMF). The Mitsunobu reaction is also applicable for ether formation, using triphenylphosphine and diethyl azodicarboxylate (DEAD) . Optimization focuses on solvent choice (e.g., dichloromethane or THF), temperature control (room temperature to reflux), and stoichiometric ratios of reagents. Yield improvements (>50%) are achievable via column chromatography purification and avoiding moisture-sensitive intermediates .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H-NMR : To confirm the imidazole proton environment (δ 8.7–7.2 ppm) and ether linkage (δ 3.5–3.8 ppm for -O-CH₂-) .

- FTIR : Identification of ether C-O-C stretching (~1100 cm⁻¹) and imidazole N-H stretching (~3400 cm⁻¹) .

- HPLC : Purity assessment using reversed-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How does this compound interact with histamine receptors, and what methods validate its antagonist activity?

The compound’s imidazole moiety enables binding to histamine H₃ receptors (H3R). Competitive radioligand binding assays using [³H]-α-methylhistamine or [³H]-thioperamide are standard. Functional antagonism is validated via cAMP accumulation assays in H3R-expressing HEK293 cells, where the compound inhibits agonist-induced cAMP reduction . Structural analogs (e.g., FUB 181) show IC₅₀ values <100 nM, suggesting high potency .

Q. What computational approaches are used to model the pharmacokinetic properties of this compound?

- Molecular Docking : Predicts binding affinity to H3R using crystal structures (PDB: 3RZE) and software like AutoDock Vina .

- QSAR Modeling : Correlates ether chain length (heptyl vs. shorter alkyl groups) with logP and bioavailability .

- MD Simulations : Assesses membrane permeability via lipid bilayer models (e.g., CHARMM-GUI) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line specificity, agonist concentration). To address this:

Q. What strategies ensure stability of this compound under varying pH and temperature conditions?

Q. How can structure-activity relationship (SAR) studies guide modifications to the heptyl ether chain?

- Chain Length : Shorter chains (e.g., propyl) reduce lipophilicity (logP ↓) but may decrease blood-brain barrier penetration.

- Branching : Introducing methyl groups (e.g., 3-methylheptyl) enhances metabolic stability .

- Electron-Withdrawing Groups : Fluorination (e.g., 4-fluorobenzyl analogs) improves receptor binding affinity .

Q. What challenges arise in scaling up synthesis, and how can impurities be minimized?

Q. How can hygroscopicity of the compound be managed during storage?

Q. What analytical challenges exist in detecting degradation products, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.